molecular formula C26H24N4O6S B2556196 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 921096-15-3

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2556196
CAS No.: 921096-15-3
M. Wt: 520.56
InChI Key: MWMYCBHYWXBXLQ-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound, known for its diverse applications in the fields of chemistry and biology. Its unique structure, featuring both isoquinolinyl and oxadiazolyl groups, makes it a point of interest for researchers aiming to explore its pharmacological potential and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The preparation typically begins with commercially available 3,4-dihydroisoquinoline and 3,4-dimethoxyphenyl acetic acid as starting materials.

  • Reaction Steps

    • Step 1: : Formation of the oxadiazole ring through cyclization of 3,4-dimethoxyphenyl acetic acid with hydrazine hydrate.

    • Step 2: : Conversion of 3,4-dihydroisoquinoline to its sulfonamide derivative using sulfonyl chloride in the presence of a base such as triethylamine.

    • Step 3: : Coupling of the oxadiazolyl intermediate with the sulfonamide derivative via amide bond formation using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents.

Industrial Production Methods

In an industrial setting, the production can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form sulfonyl derivatives.

  • Reduction: : Can be reduced to amine derivatives.

  • Substitution: : Participates in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, dimethylformamide.

Major Products

  • Oxidation Products: : Sulfonyl derivatives.

  • Reduction Products: : Amine derivatives.

  • Substitution Products: : Varied depending on nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block in synthetic organic chemistry for constructing more complex molecules.

Biology

  • Investigated for its potential as an enzyme inhibitor in various biological pathways.

Medicine

  • Explored for its pharmacological properties, such as anticancer, antifungal, and antibacterial activities.

Industry

  • Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonyl and oxadiazolyl groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. Specific pathways involved can include signal transduction cascades, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: .

  • 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: .

Uniqueness

What sets 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide apart from its analogs is the presence of two methoxy groups on the phenyl ring, which may enhance its binding affinity and selectivity towards specific biological targets, thus making it a compound of high interest in medicinal chemistry research.

This compound represents a fascinating intersection of synthetic ingenuity and biological potential. If this topic intrigued you, it could be quite exciting to see where your curiosity takes you next!

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a dihydroisoquinoline moiety, a sulfonyl group, an oxadiazole ring, and a benzamide core, which contribute to its biological activity.

Chemical Structure

The compound can be represented by the following structural formula:

C25H23N3O3S2\text{C}_{25}\text{H}_{23}\text{N}_{3}\text{O}_{3}\text{S}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity through strong interactions with amino acid residues in proteins. Additionally, the benzamide moiety participates in hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
  • CYP450 Inhibition : The compound has shown potential as a CYP3A4 inhibitor, which is crucial for drug metabolism and can influence drug-drug interactions .
  • Neuroprotective Effects : Given the structural similarity to known neuroprotective agents, it may have implications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

A study evaluating the anticancer effects of similar compounds indicated that modifications to the dihydroisoquinoline structure can enhance cytotoxicity against various cancer cell lines. The presence of the sulfonyl group was found to be critical for activity against breast cancer cells.

CYP450 Interaction

In vitro studies demonstrated that this compound acts as a potent inhibitor of CYP3A4 with an IC50 value indicative of significant potential for drug-drug interactions. This finding is particularly relevant for co-administered medications metabolized by the same enzyme .

Neuroprotection

Research on related benzamide derivatives has shown promise in inhibiting acetylcholinesterase and monoamine oxidase activities, suggesting potential benefits in cognitive function enhancement .

Data Table: Biological Activity Summary

Activity Target/Effect IC50 Value Reference
AntitumorBreast cancer cell linesNot specified
CYP3A4 InhibitionDrug metabolism1.2 µM
Acetylcholinesterase InhibitionCognitive enhancementNot specified
Monoamine Oxidase InhibitionNeuroprotectionNot specified

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O6S/c1-34-22-12-9-19(15-23(22)35-2)25-28-29-26(36-25)27-24(31)18-7-10-21(11-8-18)37(32,33)30-14-13-17-5-3-4-6-20(17)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMYCBHYWXBXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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